molecular formula C12H13F2NO B6170766 N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide CAS No. 2551119-43-6

N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide

Cat. No.: B6170766
CAS No.: 2551119-43-6
M. Wt: 225.2
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Description

N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide: is a chemical compound with the molecular formula C12H13F2NO It is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide typically involves the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions starting from cyclobutane derivatives. Fluorination reactions are employed to introduce the fluorine atoms into the cyclobutane ring.

    Attachment to the Phenyl Ring: The difluorocyclobutyl intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may play a crucial role in binding affinity and specificity, while the acetamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,3-difluorocyclobutyl)phenyl]methanamide
  • N-[4-(3,3-difluorocyclobutyl)phenyl]propionamide
  • N-[4-(3,3-difluorocyclobutyl)phenyl]butanamide

Uniqueness

N-[4-(3,3-difluorocyclobutyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclobutyl group is particularly noteworthy, as it can influence the compound’s reactivity and interactions with molecular targets.

Properties

CAS No.

2551119-43-6

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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